molecular formula C7H5F4NO2 B12087075 2-Amino-4-fluoro-5-(trifluoromethoxy)phenol CAS No. 1803850-88-5

2-Amino-4-fluoro-5-(trifluoromethoxy)phenol

Cat. No.: B12087075
CAS No.: 1803850-88-5
M. Wt: 211.11 g/mol
InChI Key: RFBOAUBDRCJOFH-UHFFFAOYSA-N
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Description

2-Amino-4-fluoro-5-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C7H5F4NO2 It is characterized by the presence of an amino group, a fluoro group, and a trifluoromethoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-fluoro-5-(trifluoromethoxy)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of a suitable precursor, such as 2,4-difluoro-5-(trifluoromethoxy)nitrobenzene, with an amine source under appropriate conditions. The reaction typically requires a base, such as potassium carbonate, and is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-fluoro-5-(trifluoromethoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group in precursors can be reduced to an amino group.

    Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with iron and hydrochloric acid.

    Substitution: Bases like potassium carbonate or sodium hydride in polar aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-fluoro-5-(trifluoromethoxy)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoro-5-(trifluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The amino and fluoro groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-fluoro-5-(trifluoromethyl)phenol
  • 2-Amino-4-chloro-5-(trifluoromethoxy)phenol
  • 2-Amino-4-fluoro-5-(trifluoromethoxy)aniline

Uniqueness

2-Amino-4-fluoro-5-(trifluoromethoxy)phenol is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The trifluoromethoxy group, in particular, enhances its stability and lipophilicity compared to similar compounds with different substituents. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1803850-88-5

Molecular Formula

C7H5F4NO2

Molecular Weight

211.11 g/mol

IUPAC Name

2-amino-4-fluoro-5-(trifluoromethoxy)phenol

InChI

InChI=1S/C7H5F4NO2/c8-3-1-4(12)5(13)2-6(3)14-7(9,10)11/h1-2,13H,12H2

InChI Key

RFBOAUBDRCJOFH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)OC(F)(F)F)O)N

Origin of Product

United States

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